molecular formula C11H11ClO2 B2378137 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 15773-93-0

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2378137
CAS No.: 15773-93-0
M. Wt: 210.66
InChI Key: WFQICTIKWLRLCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable chlorinating agent, followed by cyclization in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives often involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitutions, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-6-5-9-10(7(2)11(6)12)8(13)3-4-14-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQICTIKWLRLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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